molecular formula C10H11FO3 B1397801 2-Ethyl-4-fluorophenyl methyl carbonate CAS No. 1233530-84-1

2-Ethyl-4-fluorophenyl methyl carbonate

Cat. No.: B1397801
CAS No.: 1233530-84-1
M. Wt: 198.19 g/mol
InChI Key: HIOMYONKUISGKQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluorophenyl methyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate group (–O–(C=O)–O–) attached to a 2-ethyl-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-fluorophenyl methyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-ethyl-4-fluorophenol with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-fluorophenyl methyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 2-ethyl-4-fluorophenol and methanol.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as titanium alkoxides.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Major Products Formed

    Hydrolysis: 2-Ethyl-4-fluorophenol, methanol.

    Transesterification: Various carbonate esters.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Ethyl-4-fluorophenyl methyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a prodrug, where the carbonate group can be hydrolyzed in vivo to release the active drug.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbonate linkages.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-4-fluorophenyl methyl carbonate largely depends on its application. In the context of a prodrug, the compound undergoes hydrolysis to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved would be specific to the active drug released.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylphenyl methyl carbonate: Lacks the fluorine atom, which may affect its reactivity and applications.

    4-Fluorophenyl methyl carbonate: Lacks the ethyl group, which may influence its physical and chemical properties.

    2-Ethyl-4-methylphenyl methyl carbonate:

Uniqueness

2-Ethyl-4-fluorophenyl methyl carbonate is unique due to the presence of both the ethyl and fluorine substituents on the phenyl ring. This combination can impart distinct physical, chemical, and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-ethyl-4-fluorophenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-7-6-8(11)4-5-9(7)14-10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOMYONKUISGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)OC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Ethyl-4-fluorophenol (2 g, 14.27 mmol) and DMAP (87 mg, 0.71 mmol) was dissolved in dichloromethane (10 mL) and triethylamine (4 mL, 28.5 mmol), cooled to 0° C., then treated with methyl chloroformate (2.02 g, 1.65 mL, 21.40 mmol) and allowed to warm to room temperature over 2 h. The reaction was quenched with water, the layers separated, and the aqueous layer was extracted with dichloromethane. The combined organic extracts were dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (20% ethyl acetate/hexane) provided 2-ethyl-4-fluorophenyl methyl carbonate (2.4 g, 85% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.26-7.17 (m, 2H), 7.12-7.07 (m, 1H), 5.76 (s, 1H), 3.83 (d, J=4.3 Hz, 2H), 2.54-2.48 (m, 2H), 1.12 (t, J=7.6 Hz, 3H).
Quantity
2 g
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reactant
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87 mg
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10 mL
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4 mL
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1.65 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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